(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a synthetic compound structurally related to baclofen, a selective agonist for GABA-B receptors. GABA-B receptors are G protein-coupled receptors that play a role in various physiological processes, including neurotransmission and smooth muscle contraction. (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride has been investigated for its potential use as a pharmacological tool to study GABA-B receptor function.
(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a specialized amino acid derivative characterized by the presence of a benzothiophene ring attached to a butanoic acid backbone. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural properties and biological activity.
The compound is synthesized through various chemical reactions that involve the formation of the benzothiophene moiety, followed by the introduction of the amino group and subsequent formation of the hydrochloride salt. The synthesis typically begins with commercially available precursors or can be derived from other organic compounds through multi-step synthetic routes.
(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride falls under the category of amino acids, specifically classified as a peptidomimetic compound. It is utilized in both organic synthesis and medicinal chemistry, particularly for its role in modulating biological pathways and its potential therapeutic applications .
The synthesis of (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride involves several key steps:
Industrial production may employ continuous flow reactors and high-throughput screening to optimize reaction conditions, ensuring high yield and purity. Advanced purification techniques such as crystallization and chromatography are also utilized to isolate the final product.
The molecular structure of (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride features a chiral center at the carbon adjacent to the carboxylic acid group. The benzothiophene ring contributes to its unique chemical properties, influencing both its reactivity and biological interactions.
(R)-3-Amino-4-(3-benzothiophenyl)butanoic acid hydrochloride can participate in various chemical reactions:
The mechanism of action for (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride involves its interaction with mitochondrial ribosomes, where it acts as a peptidomimetic that inhibits mitochondrial translation. This action is similar to that of natural amino acids, allowing it to effectively block protein synthesis necessary for mitochondrial function.
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption but does not readily cross the blood-brain barrier, suggesting targeted effects within peripheral tissues rather than central nervous system activity.
Relevant data indicate that (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride exhibits properties typical of amino acids but with unique characteristics imparted by the benzothiophene structure.
(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride has several significant applications in scientific research:
(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is synthesized via advanced catalytic asymmetric methods to achieve high enantiopurity. Copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds enables regioselectivity reversal through ligand control. Using (S,S)-Ph-BPE as a chiral bisphosphine ligand, copper hydride adds to the β-position of tert-butyl cinnamate analogs, followed by amination with 1,2-benzisoxazole to form β-amino acid precursors. This method achieves >98:2 enantiomeric ratio (er) for benzothiophene-functionalized derivatives in cyclopentyl methyl ether (CPME) solvent systems [8].
Alternative industrial routes employ asymmetric hydrogenation of enamine substrates using rhodium(I) complexes with chiral ligands like (S)-Xyl-SDP. Pre-catalysts such as [Rh((S)-Xyl-SDP)(nbd)]X (X = BF₄⁻ or SbF₆⁻) hydrogenate β-aryl-β-(benzothienyl) enamine esters at 50–100 bar H₂ pressure, yielding (R)-enantiomers with 90–99% ee. The benzothiophene moiety’s electron-rich nature necessitates tailored ligand-metal coordination to suppress heterocycle poisoning [4].
Table 1: Enantioselective Methods for (R)-3-Amino-4-(3-benzothienyl)butanoate Synthesis
Method | Catalyst System | Conditions | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|---|
Cu-Hydroamination | Cu(OAc)₂/(S,S)-Ph-BPE | Me(MeO)₂SiH, CPME, rt | 87 | >99 | Regioselectivity reversal |
Rh-Asymmetric Hydrogenation | [Rh((S)-Xyl-SDP)(nbd)]SbF₆ | 50 bar H₂, MeOH, 50°C | 95 | 99 | Tolerance to benzothiophene S-atom |
Ru-Catalyzed Reduction | Ru-BINAP/diamine complexes | HCO₂H/Et₃N, supercritical CO₂ | 92 | 98 | Eco-friendly solvent system |
Incorporating (R)-3-Amino-4-(3-benzothienyl)butanoic acid into peptides requires tailored solid-phase strategies. The benzothiophene ring’s hydrophobicity increases aggregation risk during chain elongation, particularly with multiple arginine residues. Standard Fmoc-SPPS protocols use Rink amide resin with a threefold excess of Fmoc-(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride, activated with HATU/DIPEA in DMF. Coupling times are extended to 2 hours due to steric hindrance from the heterocycle [2] [5].
Orthogonal protection is critical for on-resin cyclization. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group protects the β-amino group during backbone assembly, as it withstands piperidine deblocking (20% in DMF) and TFA treatment. Selective ivDde removal with 2% hydrazine in DMF liberates the β-amine for lactam formation without cleaving side-chain protecting groups. When the benzothiophene moiety is near the C-terminus, Mmt (4-methoxytrityl) protection is preferred over ivDde due to steric hindrance impeding hydrazinolysis [5] [9].
Table 2: Solid-Phase Synthesis Conditions for Benzothiophene Peptidomimetics
Parameter | Standard Protocol | Benzothiophene Adaptation | Rationale |
---|---|---|---|
Coupling Reagent | HBTU/HOBt | HATU/DIPEA | Enhanced activation of steric acid |
β-Amino Protection | Fmoc | ivDde or Mmt | Orthogonal to Fmoc and acidolysis |
Deprotection | 20% piperidine/DMF | 2% hydrazine/DMF for ivDde | Selective β-amine liberation |
Solvent System | DMF | DMF/NMP (1:1) | Improved solubility of hydrophobic resin |
β-Amino Protection: The β-amino group requires temporary protection orthogonal to α-carboxy activation. In solution-phase synthesis, the acid-labile tert-butyloxycarbonyl (Boc) group is removed with 25% TFA/DCM without affecting the benzothiophene ring. For Fmoc-SPPS, ivDde proves optimal due to stability toward piperidine (20%) and TFA (≤50%), while being cleaved by 2% hydrazine/DMF within 10 minutes. For sterically hindered sequences, Mmt removal with 1% TFA/DCM containing 5% triisopropylsilane (TIS) as a cation scavenger prevents benzothiophene alkylation [5] [9].
Carboxy Protection: Methyl or ethyl esters facilitate peptide coupling but require saponification with LiOH/THF/H₂O. For chemoselective modifications, the acid-stable 2-phenylisopropyl ester is cleaved with 1% TFA/DCM without deprotecting tert-butyl-based groups. Allyl esters, removable by Pd(0)-catalyzed deallylation, enable on-resin head-to-tail cyclization when combined with Alloc-protected amino groups [5] [8].
Side Reactions: Aspartimide formation is minimized using 2,4-dimethyl-3-pentyl ester protection or adding 0.1 M HOBt to piperidine solutions. Histidine imidazole acylation is suppressed with trityl (Trt) protection, while arginine side chains use Pbf groups for TFA-labile deprotection without tryptophan modification [2] [5].
Heterocycle Reactivity: The benzothiophene sulfur atom coordinates transition metals (Rh, Ru, Pd), necessitating ligand screening to prevent catalyst poisoning. Hydrogenation catalysts require electron-rich bisphosphine ligands like (S)-Xyl-SDP to maintain turnover numbers >5,000. Residual Pd in Suzuki-coupled intermediates must be reduced to <10 ppm via activated carbon treatment to avoid desulfurization during downstream steps [4] [10].
Purification: The hydrochloride salt’s low aqueous solubility (2.1 mg/mL at 25°C) complicates crystallization. Gradient recrystallization from ethanol/MTBE (1:5 v/v) yields ≥98% HPLC purity material, but residual benzothienyl ketone impurities (<0.5%) require charcoal treatment. Process optimization reduces tetrahydrothiophene byproducts by controlling hydrogenation pressure below 70 bar [3] [6].
Scale-Up Parameters:
Table 3: Industrial Specifications for (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Parameter | Target | Acceptance Criteria | Analytical Method |
---|---|---|---|
Purity | ≥98% | ≥97.0% (HPLC area) | HPLC-UV (220 nm) |
Enantiomeric Excess | ≥99% | ≥98.0% | Chiral SFC |
Residual Solvents | EtOH <500 ppm, MTBE <5000 ppm | ICH Q3C Class 2 limits | GC-FID |
Heavy Metals | <10 ppm | <20 ppm | ICP-MS |
Appearance | White crystalline powder | White to off-white | Visual inspection |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1